4-Methoxyphenylboronic acid
Overview
Description
4-Methoxyphenylboronic acid: is an organic compound with the molecular formula C7H9BO3 . It is also known by other names such as (4-Methoxyphenyl)boric acid , (p-Methoxyphenyl)boronic acid , 4-Anisylboronic acid , 4-Methoxybenzeneboronic acid , p-Anisylboronic acid , and p-Methoxybenzeneboronic acid . This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
4-Methoxyphenylboronic acid is primarily used as a reagent in various organic reactions . Its main targets are the reactants in these reactions, such as in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In Suzuki-Miyaura cross-coupling reactions, it acts as an organoboron reagent that provides a boron atom to the reactants . This leads to the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The downstream effect of this pathway is the formation of biaryl compounds .
Pharmacokinetics
Its bioavailability in a reaction is influenced by factors such as its purity, concentration, and the conditions of the reaction .
Result of Action
The molecular result of this compound’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of biaryl compounds, which are important structures in many organic compounds, including pharmaceuticals . At the cellular level, its effects would depend on the specific context and the compounds being synthesized.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction, the presence of a suitable catalyst (usually palladium), and the presence of other reactants . Proper storage and handling are also crucial to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
4-Methoxyphenylboronic acid plays a crucial role in several biochemical reactions. It is a reagent used for Suzuki-Miyaura cross-coupling reactions . It is also used in Pd-catalyzed direct arylation, and highly effective synthesis using palladium-catalyzed arylation . It interacts with various enzymes and proteins during these reactions .
Cellular Effects
One of the significant cellular effects of this compound is its role as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells . H2O2 plays an important role in human cell physiology, and its tracking and quantification in physiological systems are crucial for understanding cellular changes related to neoplastic conditions and redox homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the Suzuki-Miyaura cross-coupling reactions, it interacts with palladium to facilitate the reaction . In the detection of H2O2, the compound undergoes a selective analyte-triggered chemical transformation, releasing the free electrochemical reporter .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with trimethyl borate , followed by hydrolysis . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed direct arylation or copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids . These methods are efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include halogens and nucleophiles .
Major Products Formed:
Oxidation: Formation of 4-methoxyphenol.
Reduction: Formation of 4-methoxytoluene.
Substitution: Formation of various substituted phenylboronic acids.
Scientific Research Applications
4-Methoxyphenylboronic acid has diverse applications in scientific research, including:
Chemistry: It is widely used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: It is used as an electrochemical redox probe for the selective detection of hydrogen peroxide in live cells. This application is crucial for understanding cellular changes related to neoplastic conditions and redox homeostasis.
Medicine: .
Industry: It is used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping. This process enhances the properties of graphene for various industrial applications.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Bromophenylboronic acid
- 4-Iodophenylboronic acid
Comparison: 4-Methoxyphenylboronic acid is unique due to the presence of a methoxy group at the para position, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different electronic and steric properties, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAEKKFGLPLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Record name | 4-boronoanisole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205837 | |
Record name | Benzeneboronic acid, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5720-07-0 | |
Record name | (4-Methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5720-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneboronic acid, p-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneboronic acid, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Studies have employed a range of spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR (both 1H & 13C), to characterize this compound. These analyses provided insights into the compound's vibrational frequencies, electronic transitions, and nuclear magnetic resonance properties. []
A: The molecular formula of 4-Methoxyphenylboronic acid is C7H9BO3 and its molecular weight is 151.95 g/mol. []
- A: Anionic polymerization of ketenes like (4-chlorophenyl)ethylketene and (4-bromophenyl)ethylketene, initiated by lithium (4-methoxyphenoxide) in tetrahydrofuran at -20°C, produced polyesters with controlled molecular weights and narrow distributions. These polyesters can be further modified using palladium-catalyzed coupling reactions, where the halogen atoms on the side-chain 4-halophenyl groups react with this compound, highlighting their potential as versatile reactive polymers. []
A: this compound serves as a common reagent in the Suzuki–Miyaura coupling reaction. This reaction, catalyzed by palladium complexes, facilitates the formation of a new carbon-carbon bond between this compound and various aryl halides. This reaction is widely employed in organic synthesis, particularly for creating biaryl compounds, which are prevalent in pharmaceuticals, natural products, and materials science. [, , , , ]
A: One example is the synthesis of optically pure (−)- and (+)-morinol C, and (−)- and (+)-morinol D, where the Mizoroki-Heck reaction is employed to construct the cinnamyl moiety. The use of acetate-protected olefin and this compound in this reaction led to the successful production of morinol C and D. []
A: In the presence of gold catalysts like PPh3AuNTf2, this compound (or methanol) facilitates the Meyer-Schuster rearrangement of propargylic alcohols into enones at room temperature. This method is particularly effective for synthesizing enones from secondary and tertiary alcohols, often yielding a high E-alkene selectivity. [, ]
- A: this compound is employed as a precursor for boron doping during the chemical vapor deposition (CVD) of graphene. This process allows for the simultaneous synthesis and doping of graphene, confirming the presence of boron in the resulting material through Auger electron spectroscopy. []
- A: Density Functional Theory (DFT) calculations, specifically using the B3LYP method with a 6-311 + G(d,p) basis set, have been employed to analyze the geometric parameters, NMR chemical shifts, UV-Vis spectra, and vibrational frequencies of this compound. These calculations provide valuable insights into the compound's electronic structure, molecular properties, and reactivity. []
ANone: Various analytical techniques are used to characterize and quantify this compound, depending on the specific application and reaction conditions. These techniques include:
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